molecular formula C14H11NO3 B6388480 4-(4-Acetylphenyl)picolinic acid CAS No. 1261998-35-9

4-(4-Acetylphenyl)picolinic acid

Cat. No.: B6388480
CAS No.: 1261998-35-9
M. Wt: 241.24 g/mol
InChI Key: ZUXRFPPIALOAQP-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)picolinic acid: is an organic compound that features a picolinic acid moiety substituted with a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods: For large-scale production, the synthesis of this compound may involve the use of eco-friendly and cost-effective methods. One such method includes the oxidation of 2-methylpyridine using potassium permanganate, followed by further functionalization to introduce the acetylphenyl group .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)picolinic acid involves its interaction with metal ions, forming stable complexes. These complexes can interfere with biological processes, such as enzyme activity and cellular signaling pathways. The compound’s ability to bind to zinc finger proteins disrupts their function, leading to potential antiviral and anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-7-15-13(8-12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXRFPPIALOAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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